3-Methoxy-4-phenylpyrrolidine
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Overview
Description
3-Methoxy-4-phenylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a methoxy group at the third position and a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-phenylpyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxy and phenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable amine and an aldehyde, the formation of the pyrrolidine ring can be achieved through a cyclization reaction. The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the methoxy group or to hydrogenate the phenyl ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of 3-oxo-4-phenylpyrrolidine.
Reduction: Formation of 3-hydroxy-4-phenylpyrrolidine or fully reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-phenylpyrrolidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the methoxy and phenyl substituents.
3-Methoxy-4-methylpyrrolidine: Similar structure but with a methyl group instead of a phenyl group.
4-Phenylpyrrolidine: Lacks the methoxy group.
Uniqueness
3-Methoxy-4-phenylpyrrolidine is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-methoxy-4-phenylpyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
InChI Key |
RAMDCRBDDUJFCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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